6-(Trifluoromethoxy)pyrazine-2-carboxylicacid
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Overview
Description
6-(Trifluoromethoxy)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C6H3F3N2O3. This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The trifluoromethoxy group attached to the pyrazine ring imparts unique properties to the compound, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
This method has been shown to be scalable and efficient .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can be substituted with other functional groups using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boron reagents under mild conditions.
Trifluoromethoxylation: Involves the use of innovative reagents to introduce the trifluoromethoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyrazines .
Scientific Research Applications
6-(Trifluoromethoxy)pyrazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound is used in drug design due to its unique properties, such as high stability and hydrophobicity.
Material Science: It is used in the development of new materials with specific electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group imparts electron-withdrawing properties, which can influence the compound’s reactivity and interaction with biological molecules . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-trifluoromethoxypyrazine: Similar in structure but with a chlorine atom instead of a carboxylic acid group.
6-(Trifluoromethyl)pyrazine-2-carboxylic acid: Similar but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
6-(Trifluoromethoxy)pyrazine-2-carboxylic acid is unique due to the presence of both the trifluoromethoxy group and the carboxylic acid group, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and specific reactivity .
Properties
Molecular Formula |
C6H3F3N2O3 |
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Molecular Weight |
208.09 g/mol |
IUPAC Name |
6-(trifluoromethoxy)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)14-4-2-10-1-3(11-4)5(12)13/h1-2H,(H,12,13) |
InChI Key |
IJKPBRKXVSNROE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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